2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate
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Overview
Description
2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate is a complex organic compound that features a furan ring, a pyrazole ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate typically involves multi-step organic reactions One common approach is to start with the synthesis of the furan and pyrazole rings separately, followed by their coupling through an ethyl linkage
Synthesis of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The furan and pyrazole rings are coupled using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of Phenyl Acetate Group: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate: Similar structure but with a furan-2-yl group instead of furan-3-yl.
2-({2-[4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate is unique due to the specific positioning of the furan-3-yl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
[2-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13(22)25-17-5-3-2-4-16(17)18(23)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWMOCKEHWDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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